(5E)-5-Pentadecen-1-yne

Description

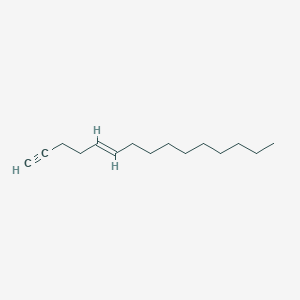

(5E)-5-Pentadecen-1-yne is a linear aliphatic compound characterized by a 15-carbon chain with two key functional groups:

- Terminal alkyne: A triple bond (-C≡CH) at the first carbon position.

- E-configuration double bond: A trans-alkene group at the fifth carbon position.

This structure imparts unique chemical reactivity and physical properties, such as high polarity due to the alkyne and restricted rotation around the double bond.

Properties

CAS No. |

115018-41-2 |

|---|---|

Molecular Formula |

C₁₅H₂₆ |

Molecular Weight |

206.37 |

Synonyms |

(E)-5-Pentadecen-1-yne |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-Pentadecen-1-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an appropriate alkene under palladium-catalyzed conditions. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of (5E)-5-Pentadecen-1-yne may involve more efficient catalytic processes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-Pentadecen-1-yne undergoes various chemical reactions, including:

Oxidation: The terminal alkyne can be oxidized to form carboxylic acids or ketones.

Reduction: The double bond and the alkyne group can be selectively reduced to form alkanes or alkenes.

Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted alkynes.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon or Lindlar’s catalyst are typical.

Substitution: Nucleophiles such as organolithium or Grignard reagents are often employed.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes, alkenes.

Substitution: Substituted alkynes.

Scientific Research Applications

(5E)-5-Pentadecen-1-yne has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5E)-5-Pentadecen-1-yne exerts its effects involves its interaction with various molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The double bond in the E-configuration may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogues: Alkenes and Alkynes

The table below compares (5E)-5-Pentadecen-1-yne with structurally related compounds from the evidence, focusing on chain length, functional groups, and substituents:

Key Observations:

Functional Group Diversity :

- Unlike phenyl-substituted alkanes (e.g., 5-Phenyldodecane), (5E)-5-Pentadecen-1-yne lacks aromaticity but exhibits higher reactivity due to the alkyne .

- Cyclic ketones like (5E)-3-Methylcyclopentadec-5-en-1-one have constrained geometries, influencing their boiling points and solubility compared to linear analogues .

Chain Length and Branching :

- Shorter-chain compounds (e.g., 6-Methyl-(E)-3-undecene) have lower molecular weights, resulting in reduced melting points and viscosities .

Physical Properties

- Boiling Point : Linear alkynes typically have higher boiling points than alkanes of similar length due to increased polarity. For example, 1-pentyne (C₅H₈) boils at 40°C, whereas pentane (C₅H₁₂) boils at 36°C.

- Solubility : The alkyne group enhances solubility in polar solvents (e.g., acetone) compared to purely aliphatic chains.

Industrial and Research Relevance

- Fragrance Industry : Cyclic ketones like (5E)-3-Methylcyclopentadec-5-en-1-one are used in musk-like fragrances due to their macrocyclic structure . In contrast, (5E)-5-Pentadecen-1-yne’s alkyne could serve as a precursor for synthesizing such compounds.

- Material Science : The terminal alkyne’s ability to form covalent bonds with metals (e.g., in catalytic processes) distinguishes it from phenyl-substituted alkanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.